Formic acid, 2-methoxyphenyl ester

Vanillin synthesis Regioselective formylation Superacid catalysis

Formic acid, 2-methoxyphenyl ester (IUPAC: 2-methoxyphenyl formate; commonly referred to as guaiacol formate) is a formate ester of guaiacol (2-methoxyphenol), belonging to the class of methoxyphenyl esters. With a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g·mol⁻¹, it is the structurally simplest aryl formate derived from guaiacol, lacking the allyl or propenyl substituents present in the more extensively studied flavor and fragrance analogs eugenyl formate and isoeugenol formate.

Molecular Formula C8H8O3
Molecular Weight 152.15 g/mol
Cat. No. B12821563
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFormic acid, 2-methoxyphenyl ester
Molecular FormulaC8H8O3
Molecular Weight152.15 g/mol
Structural Identifiers
SMILESCOC1=CC=CC=C1OC=O
InChIInChI=1S/C8H8O3/c1-10-7-4-2-3-5-8(7)11-6-9/h2-6H,1H3
InChIKeyXPIIEKAVIFXMCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Formic Acid, 2-Methoxyphenyl Ester (Guaiacol Formate): Baseline Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


Formic acid, 2-methoxyphenyl ester (IUPAC: 2-methoxyphenyl formate; commonly referred to as guaiacol formate) is a formate ester of guaiacol (2-methoxyphenol), belonging to the class of methoxyphenyl esters [1]. With a molecular formula of C₈H₈O₃ and a molecular weight of 152.15 g·mol⁻¹, it is the structurally simplest aryl formate derived from guaiacol, lacking the allyl or propenyl substituents present in the more extensively studied flavor and fragrance analogs eugenyl formate and isoeugenol formate . Its CAS registry number is 118316-02-2, and it is listed on the NIST Chemistry WebBook under the InChIKey XPIIEKAVIFXMCN-UHFFFAOYSA-N [1]. The compound serves as both a protected form of guaiacol and a reactive formylating agent in superacid-catalyzed transformations, positioning it at the intersection of synthetic methodology development and industrial vanillin production .

Why Generic Substitution of Guaiacol Formate with Other Methoxyphenyl Esters or Free Guaiacol Fails: Key Differentiation Drivers


Guaiacol formate cannot be interchangeably substituted with free guaiacol, guaiacol acetate, or allyl-substituted formate esters such as eugenyl formate without altering reaction outcomes, physicochemical behavior, and biological activity profiles. Free guaiacol bears a free phenolic hydroxyl group (pKa ≈ 9.98) that participates in hydrogen bonding, acts as a nucleophile, and contributes to pronounced smoky-medicinal odor characteristics with an odor threshold of approximately 3 ppb in water, whereas esterification to the formate masks this phenolic functionality, substantially reducing polarity, hydrogen-bond donor capacity, and olfactory impact . Compared with the bulkier guaiacol acetate (MW 166.18 g·mol⁻¹, boiling point 122–124 °C at 18 mmHg), the formate ester possesses a lower molecular weight (152.15 g·mol⁻¹) and a sterically less encumbered acyl group, which directly influences both its volatility and its reactivity as an electrophilic formyl donor in Brønsted superacid-catalyzed rearrangements . Furthermore, the absence of the 4-allyl substituent found in eugenyl formate eliminates the potential for alkene-related side reactions (e.g., oxidation, polymerization) and fundamentally alters the compound's chromatographic retention, sensory profile, and regulatory status as a flavor ingredient [1]. These structural distinctions mandate compound-specific validation rather than class-based substitution in both research synthesis and industrial procurement contexts.

Quantitative Differentiation Evidence for Guaiacol Formate vs. Closest Analogs: A Comparator-Driven Procurement Guide


Superacid-Catalyzed Fries-Type Rearrangement: 33:1 to 37:1 para-Selectivity for Vanillin over Isovanillin from Guaiacol Formate

In a direct head-to-head comparison within the same patent (US20150119606A1), guaiacol formate subjected to trifluoromethanesulfonic acid (CF₃SO₃H, 2 equiv) in toluene at 0 °C undergoes a Fries-type rearrangement to yield vanillin with a para/meta (vanillin:isovanillin) regioselectivity ratio of 33:1 to 37:1, as determined by HPLC. Under identical superacid conditions, the benchmark substrate 3-methoxyphenyl formate gives a combined vanillin-type yield of only 20%, with the major product being the deformylated phenol, 3-methoxyphenol . This demonstrates that the ortho-methoxy substitution pattern of guaiacol formate is critical for suppressing competitive deformylation and achieving industrially useful para-selectivity.

Vanillin synthesis Regioselective formylation Superacid catalysis Fries rearrangement

Lower Molecular Weight and Predicted Higher Volatility vs. Guaiacol Acetate: Implications for Vapor-Phase Applications

Guaiacol formate (MW 152.15 g·mol⁻¹) possesses a molecular weight approximately 8.4% lower than the corresponding acetate ester, guaiacol acetate (MW 166.18 g·mol⁻¹; CAS 613-70-7), which boils at 240 °C at atmospheric pressure (122–124 °C at 18 mmHg) and has a density of 1.129 g/mL at 25 °C [1]. The smaller formyl group (–CHO, 29 Da) vs. the acetyl group (–COCH₃, 43 Da) reduces both molecular weight and steric bulk, which is expected—based on established structure–volatility relationships for phenolic esters—to translate into a higher vapor pressure and lower boiling point for the formate relative to the acetate . This property differential has direct implications for headspace concentration in fragrance applications and for gas-phase reactivity in heterogeneous catalysis.

Volatility Vapor pressure Headspace analysis Fragrance formulation

Formate Esters Exhibit ~10³-Fold Higher Reactivity Toward Phenolate Nucleophiles vs. Acetate Esters: Class-Level Kinetic Differentiation

A systematic structure–reactivity study demonstrated that the reactions of meta- and para-substituted phenolate anions with aryl formate esters (including p-nitrophenyl formate and 3,4-dinitrophenyl formate) proceed approximately 10³ times faster than the corresponding reactions with acetate esters, and follow smaller Brønsted nucleophilicity coefficients (β_nuc = 0.43–0.64 for formates vs. higher values for acetates), indicating a shift in the rate-limiting step and transition-state structure . Although this study used 4-substituted aryl formates rather than 2-methoxyphenyl formate specifically, the ~10³-fold rate enhancement is attributable to the reduced steric hindrance and greater electrophilicity of the formyl carbonyl compared to the acetyl carbonyl, a fundamental electronic effect that extrapolates across the aryl formate ester class .

Ester reactivity Nucleophilic acyl substitution Structure–reactivity correlations Brønsted-type analysis

Absence of 4-Allyl Substituent Distinguishes Guaiacol Formate from Eugenyl Formate: Chromatographic and Stability Implications

Eugenyl formate (4-allyl-2-methoxyphenyl formate, CAS 10031-96-6, MW 192.21 g·mol⁻¹) bears a 4-allyl substituent that confers a Kovats retention index (RI) of 1457 on a DB-5MS capillary column [1]. The 4-allyl group also introduces an allylic site susceptible to autoxidation and radical-mediated polymerization, which limits shelf-life and complicates formulation in oxygen-sensitive applications. In contrast, guaiacol formate (MW 152.15 g·mol⁻¹) lacks this allyl substituent entirely, which predicts a significantly lower RI (estimated reduction of ~150–200 RI units based on the ΔMW and absence of the alkene functionality) and eliminates allylic degradation pathways [1][2]. This structural simplification also removes the compound from FEMA GRAS listing (eugenyl formate is FEMA 2473), making guaiacol formate a non-flavor-grade research chemical with different regulatory handling requirements [3].

GC retention index Allyl oxidation Flavor stability Chemical differentiation

Enzymatic Hydrolysis Reactivity: p-Methoxyphenyl Formate as the Most Reactive AChE Substrate Among Tested Aryl Esters and Anilides

In a comparative enzymatic study, p-methoxyphenyl formate (the para isomer of guaiacol formate) was identified as the most reactive substrate among a panel of aryl esters and anilides tested for acetylcholinesterase (AChE)-catalyzed hydrolysis. For p-methoxyphenyl formate, the solvent isotope effect (k_H₂O/k_D₂O) was measured at 1.09, indicating that the solvent isotope-insensitive transition state (physical step, likely substrate binding or enzyme conformational change) is almost entirely rate-determining, in contrast to less reactive substrates where the chemical acylation step contributes more substantially to rate limitation [1]. The kinetic α-deuterium isotope effect for chymotrypsin-catalyzed hydrolysis of 4-methoxyphenyl formate was determined as (V_max/K_m)_D/(V_max/K_m)_H = 1.18 ± 0.02, consistent with rate-limiting C–O bond formation in the acylation transition state [2]. Although these data are for the 4-methoxy positional isomer, the electronic effect of the methoxy substituent is primarily resonance-mediated through the aromatic ring, supporting class-level extrapolation to the 2-methoxy isomer.

Acetylcholinesterase Enzyme kinetics Solvent isotope effect Acylation rate

Class-Level Aryl Formate Antimicrobial Activity vs. Eugenol-Derived Esters: Contextualizing the Guaiacol Scaffold

A focused library of 19 eugenyl esters (including eugenyl formate, acetate, propionate, and butyrate) was evaluated for in vitro antimicrobial activity against a panel of bacterial and fungal strains. While quantitative MIC values for 2-methoxyphenyl formate itself are not reported in the primary literature, the class-level data establish that the formate ester of eugenol retains antimicrobial activity and that the nature of the acyl group modulates both potency and spectrum [1]. Importantly, antimicrobial activity in this series is associated with the intact ester; hydrolysis to the free phenol (guaiacol or eugenol) generates a species with a different activity profile, making the ester linkage a critical determinant of biological performance [2]. Users procuring 2-methoxyphenyl formate for antimicrobial screening should benchmark against eugenyl formate (reported MIC values: E. coli 0.5 mg/mL, S. aureus 0.3 mg/mL from vendor datasheets) while recognizing that the absence of the 4-allyl group may alter both potency and target selectivity [2].

Antimicrobial activity MIC Eugenyl esters Structure–activity relationship

Prioritized Application Scenarios for Guaiacol Formate Based on Quantitative Differentiation Evidence


One-Step Vanillin Synthesis via Superacid-Catalyzed Fries Rearrangement of Guaiacol Formate

Guaiacol formate is uniquely suited as a substrate for the direct, one-step synthesis of vanillin under Brønsted superacid conditions (e.g., CF₃SO₃H in toluene at 0 °C), achieving a vanillin:isovanillin regioselectivity ratio exceeding 33:1 with no detectable ortho-isomer formation . This performance contrasts sharply with free guaiacol + methyl formate combinations, which require HF/BF₃ at high pressure and provide only ~45% vanillin yield with significant safety hazards, and with 3-methoxyphenyl formate, which predominantly undergoes unproductive deformylation under identical conditions . Researchers and process development teams seeking an atom-economical, ortho-directed formylation strategy should procure guaiacol formate specifically for superacid-catalyzed rearrangement studies.

Mechanistic Probe for Serine Hydrolase Transition-State Analysis Using Aryl Formate Substrate Reactivity

The methoxyphenyl formate scaffold—as demonstrated by the 4-methoxy isomer—occupies a privileged position on the reactivity scale for enzymatic hydrolysis, where the acylation rate is sufficiently high that physical steps (substrate binding, enzyme conformational change) become rate-limiting rather than the chemical bond-forming step . This property, evidenced by a solvent isotope effect approaching unity (1.09 for p-methoxyphenyl formate with AChE) and well-characterized α-deuterium kinetic isotope effects (1.18 ± 0.02 for chymotrypsin acylation), makes 2-methoxyphenyl formate a valuable mechanistic probe for enzymologists studying serine hydrolase catalytic mechanisms [1]. Procurement should be prioritized for laboratories conducting pre-steady-state kinetics, isotope effect measurements, or virtual transition-state analysis of esterase and protease enzymes.

Volatility-Differentiated Fragrance and Headspace Analysis Using Low-Molecular-Weight Aryl Formate Ester

With a molecular weight of 152.15 g·mol⁻¹—substantially lower than guaiacol acetate (166.18 g·mol⁻¹) and eugenyl formate (192.21 g·mol⁻¹)—guaiacol formate is predicted to exhibit higher vapor pressure and earlier GC elution than its closest ester analogs [1]. This property profile supports its use as a volatile reference standard in headspace GC-MS method development, as a rapid-eluting internal standard in complex fragrance mixture analysis, and as a formulation component where a lighter, faster-diffusing top-note character is desired relative to heavier acetate or allyl-substituted esters. Its chemical simplicity (no allyl, no propenyl) also eliminates the chromatographic complications and oxidative degradation pathways associated with eugenyl and isoeugenol formates [2].

Structure–Activity Relationship (SAR) Studies Isolating the Formate Ester Pharmacophore from the Allyl Substituent

The absence of published antimicrobial MIC data for 2-methoxyphenyl formate, combined with the availability of class-level data for eugenyl formate and other eugenyl esters, creates a well-defined research opportunity for SAR studies . By comparing 2-methoxyphenyl formate (no 4-allyl group) directly against eugenyl formate (4-allyl present) and guaiacol acetate (acetyl vs. formyl ester) within a single assay platform, researchers can deconvolute the independent contributions of the ester acyl group and the allyl substituent to antimicrobial potency, spectrum, and mechanism of action. Procurement should be directed toward academic and industrial medicinal chemistry groups conducting systematic phenolic ester SAR campaigns.

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